5-chloro-2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-3-fluoropyridine
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Overview
Description
5-Chloro-2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-3-fluoropyridine is a complex organic compound known for its potential applications in various scientific fields, including chemistry, biology, medicine, and industry. Its unique structure allows it to interact with specific molecular targets, making it an interesting subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of this compound typically involves multiple steps One common route starts with the fluorination of a pyridine ring, followed by chlorination
Industrial Production Methods: : Industrial production often relies on batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: : The compound can undergo various reactions, including:
Oxidation: : Reacting with oxidizing agents to form different oxidized products.
Reduction: : Using reducing agents to alter its functional groups.
Substitution: : Nucleophilic and electrophilic substitution reactions are common.
Common Reagents and Conditions: : Typical reagents include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halides for substitution reactions. Conditions often involve controlled temperatures and the presence of solvents such as ethanol or dichloromethane.
Major Products: : Depending on the reaction type, products can range from simpler derivatives to complex rearranged structures.
Scientific Research Applications
Chemistry: : Utilized as an intermediate in the synthesis of more complex molecules.
Biology: : Investigated for its potential interactions with biological macromolecules.
Medicine: : Explored for its potential as a lead compound in drug development, especially targeting specific pathways in diseases.
Industry: : Used in the development of novel materials with unique properties.
Mechanism of Action
The compound exerts its effects through specific interactions with molecular targets, often involving binding to enzyme active sites or receptor proteins. These interactions can modulate various biochemical pathways, influencing cellular processes such as signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
Compared to other compounds in its class, 5-chloro-2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-3-fluoropyridine offers unique advantages such as enhanced stability and specificity in its interactions. Similar compounds include:
5-chloro-2-(4-{[(3-fluoropyridin-4-yl)oxy]methyl}piperidin-1-yl)-3-fluoropyridine
5-chloro-2-(4-{[(3-chloropyridin-2-yl)oxy]methyl}piperidin-1-yl)-3-fluoropyridine
Properties
IUPAC Name |
5-chloro-2-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]-3-fluoropyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2FN3O/c17-12-7-14(19)16(21-8-12)22-5-2-11(3-6-22)10-23-15-1-4-20-9-13(15)18/h1,4,7-9,11H,2-3,5-6,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCHZAZHWPDZZAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=C(C=NC=C2)Cl)C3=C(C=C(C=N3)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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